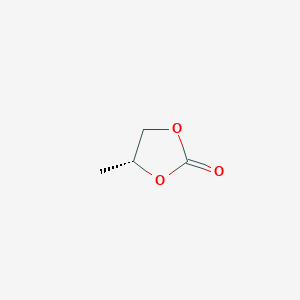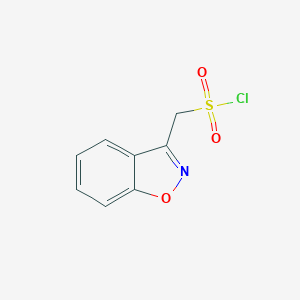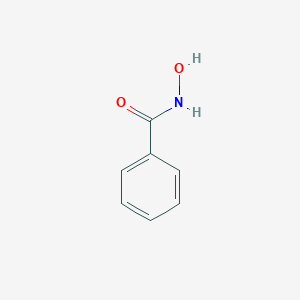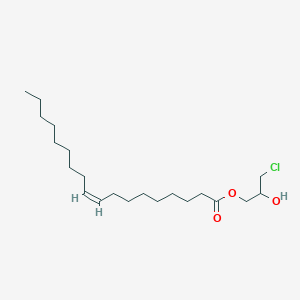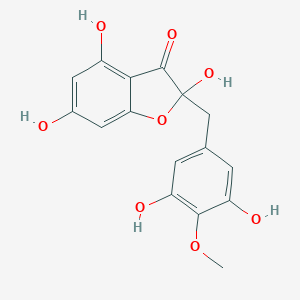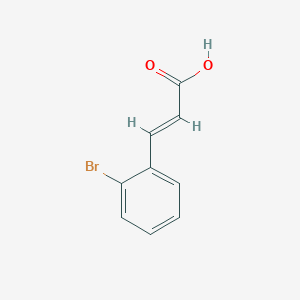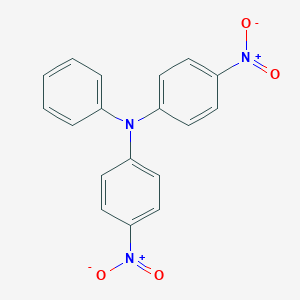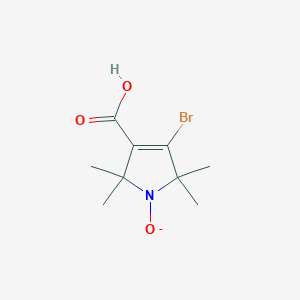
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" involves various strategies, including halogenation, cyclization, and functional group transformations. Studies have detailed the synthesis of structurally similar compounds, indicating a diverse synthetic toolkit is available for modifying and creating these molecules. Notable methods include the use of phosphorus oxybromide for bromination and potassium persulfate for dehydrogenation processes, demonstrating the chemical flexibility in synthesizing related brominated pyrroline derivatives (Niu Wen-bo, 2011).
Molecular Structure Analysis
Advanced computational and experimental techniques, such as ab initio and DFT calculations, have been employed to explore the molecular structure of closely related compounds. These studies provide valuable insights into the geometric parameters, including bond lengths, bond angles, and torsional angles, facilitating a deeper understanding of the molecular architecture and its influence on reactivity and properties (B. D. Patel et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds showcases a range of reactions, including nucleophilic substitutions, cyclizations, and brominations, which are central to the synthesis and functionalization of the pyrroline core. The use of various reagents and conditions highlights the versatility and potential for targeted modifications to achieve desired chemical properties (G. Anuradha et al., 2014).
Physical Properties Analysis
While specific studies on "4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid" are not directly available, the physical properties of related compounds can be inferred. These include solubility, melting points, and crystalline structure, which are crucial for understanding the compound's behavior in various environments and applications. Techniques like X-ray crystallography have been instrumental in detailing the crystalline structures, offering insights into molecular packing, hydrogen bonding, and the overall solid-state architecture (G. Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different classes of reagents, define the functional utility of these compounds. Studies on similar molecules underscore the importance of the bromo and pyrroline functional groups in dictating the chemical behavior, including electrophilic and nucleophilic reactions, which are pivotal for further chemical transformations and applications (Shuang Gao et al., 2018).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid has been a focal point in the synthesis of various derivative compounds. Chudinov and Rozantsev (1983) reported the synthesis of ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives of this compound, noting its low reactivity in nucleophilic substitution reactions compared to similar compounds without a bromine atom (Chudinov & Rozantsev, 1983).
Applications in Learning and Memory Processes
In research exploring compounds potentially active in learning and memory processes, esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds are considered either as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid (Pinza & Pifferi, 1978).
Development of Nitroxyl Radicals
The compound has been instrumental in developing new series of nitroxyl radicals, such as bromopyrrolinoxyls. Chudinov et al. (1983) developed preparative methods for various bromopyrrolinoxyls, contributing significantly to the study of stable nitroxyl radicals (Chudinov et al., 1983).
Favorskii Rearrangement Studies
The Favorskii rearrangement, a reaction involving the transformation of certain compounds, has been studied using derivatives of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid. Krinitskaya (1997) explored this rearrangement with 3-bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl and its derivatives (Krinitskaya, 1997).
Propriétés
IUPAC Name |
4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNRXGOATCFQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrNO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

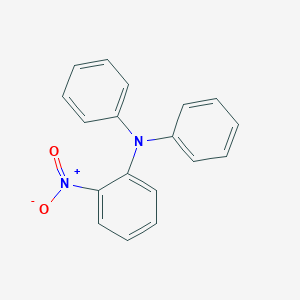

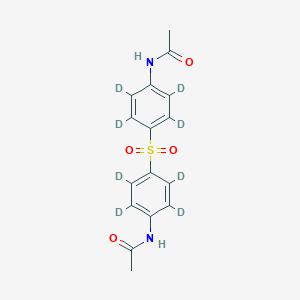
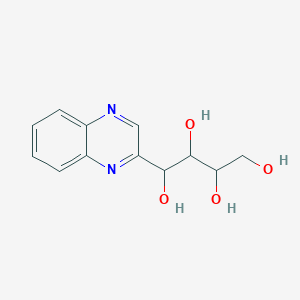
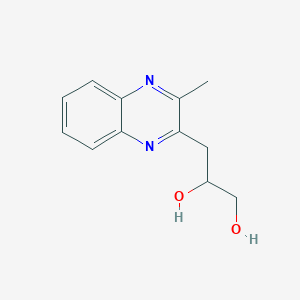
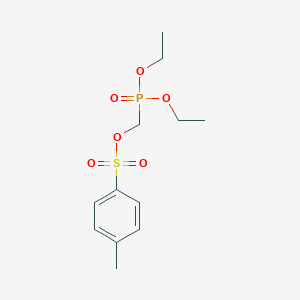
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
